molecular formula C16H20N4OS2 B2441417 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2097873-35-1

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2441417
CAS No.: 2097873-35-1
M. Wt: 348.48
InChI Key: YOPKTQLXEOKYQX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is an organic compound that features a benzylsulfanyl group and a thiadiazole ring

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKTQLXEOKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Construction via Cyclocondensation

The 1,2,5-thiadiazole ring is synthesized through cyclocondensation of piperidin-4-amine with sulfur-containing precursors. A validated approach involves reacting 3-amino-piperidin-4-amine with dithiooxamide under acidic conditions:

$$
\text{3-Amino-piperidin-4-amine} + \text{NH}2\text{C(S)S-C(S)NH}2 \xrightarrow{\text{HCl, Δ}} \text{1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine} + 2\text{NH}_3
$$

Optimization Notes :

  • Yields improve with excess dithiooxamide (1.5 equiv) and reflux in ethanol (12 h, 78% yield).
  • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.

Alternative Route: Nucleophilic Aromatic Substitution

A halogenated thiadiazole (e.g., 3-chloro-1,2,5-thiadiazole) reacts with piperidin-4-amine in dimethylformamide (DMF) at 80°C for 6 h:

$$
\text{3-Cl-1,2,5-thiadiazole} + \text{piperidin-4-amine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine} + \text{HCl}
$$

Key Data :

  • Yield: 65–70%.
  • Side products include bis-aminated derivatives, minimized by using 1.1 equiv of piperidin-4-amine.

Preparation of 2-(Benzylsulfanyl)acetyl Chloride

Thioetherification of Chloroacetic Acid

Benzyl mercaptan reacts with chloroacetic acid in alkaline medium to form 2-(benzylsulfanyl)acetic acid:

$$
\text{ClCH}2\text{COOH} + \text{BnSH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{BnSCH}2\text{COOH} + \text{NaCl} + \text{H}2\text{O}
$$

Conditions :

  • Molar ratio 1:1.2 (chloroacetic acid:benzyl mercaptan).
  • Reaction time: 4 h at 50°C (yield: 85%).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl$$_2$$) under reflux:

$$
\text{BnSCH}2\text{COOH} + \text{SOCl}2 \xrightarrow{\Delta, 2\ \text{h}} \text{BnSCH}2\text{COCl} + \text{SO}2 + \text{HCl}
$$

Purification : Distillation under reduced pressure (b.p. 120–122°C at 15 mmHg).

Amide Coupling: Final Assembly

The amine and acid chloride are coupled via a Schotten-Baumann reaction in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine} + \text{BnSCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{TEA·HCl}
$$

Optimized Protocol :

  • Stoichiometry: 1 equiv amine, 1.05 equiv acid chloride.
  • Reaction time: 3 h at 0–5°C (prevents racemization).
  • Yield: 82% after recrystallization from hexane/ethyl acetate (1:1).

Characterization and Analytical Data

Spectral Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, SCH$$2$$Ph), 3.82–3.75 (m, 1H, piperidine-H), 3.12 (s, 2H, COCH$$_2$$S), 2.95–2.85 (m, 2H, piperidine-H), 2.45–2.35 (m, 2H, piperidine-H), 1.95–1.85 (m, 2H, piperidine-H).
  • IR (KBr) : 1675 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (thiadiazole ring).

Crystallographic Insights

X-ray analysis (from analogous structures) reveals:

  • Dihedral angle between thiadiazole and acetamide planes: 10.8° (indicative of steric strain).
  • Intramolecular S$$\cdots$$O interaction (2.628 Å) stabilizes the syn conformation.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 78 95 One-pot synthesis
Nucleophilic substitution 65 90 Scalable with commercial intermediates
Schotten-Baumann coupling 82 98 High regioselectivity

Industrial-Scale Considerations

  • Cost Efficiency : Benzyl mercaptan and chloroacetic acid are low-cost precursors (<$50/kg).
  • Safety : Thionyl chloride requires handling under inert atmosphere due to HCl/SO$$_2$$ emissions.
  • Green Chemistry : Ethanol/water mixtures in thioetherification reduce organic waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group.

    Reduction: Reduction reactions may target the thiadiazole ring or the acetamide linkage.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidation of the benzylsulfanyl group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring may yield dihydrothiadiazole derivatives.

    Substitution: Substitution reactions can result in the formation of various benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential : Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism, making it a target for managing Type 2 diabetes mellitus (T2DM). The synthesis of related compounds has shown promising results in inhibiting α-glucosidase activity, suggesting that derivatives of this compound may also exhibit similar effects .

Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties. Research indicates that related thiadiazole derivatives can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. By inhibiting this enzyme, these compounds may help in managing cognitive decline associated with neurodegenerative diseases .

Enzyme Inhibition

Enzyme Activity Studies : A detailed study involving the synthesis of various sulfonamide derivatives, including those based on the core structure of 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide, demonstrated significant inhibitory activity against both α-glucosidase and acetylcholinesterase enzymes. These findings suggest that this compound could be further explored as a therapeutic agent for diabetes and Alzheimer's disease .

Antimicrobial Activity

Antimicrobial Evaluation : The compound's structural features suggest potential antimicrobial properties. Research into thiadiazole derivatives has shown that they can exhibit significant antimicrobial activity against various bacterial strains. The presence of the benzylsulfanyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the piperidine and thiadiazole moieties can lead to variations in biological activity. For instance:

Modification Effect on Activity
Substituents on piperidineEnhanced binding affinity to target enzymes
Variations in thiadiazole ringAltered antimicrobial potency

Case Studies

Case Study 1: Inhibition of α-glucosidase
In a study published in Molecules, derivatives of the compound were synthesized and screened for their ability to inhibit α-glucosidase. Results indicated that certain modifications significantly enhanced inhibitory activity compared to standard drugs .

Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of related compounds against acetylcholinesterase inhibition. The findings suggested that these compounds could serve as leads for developing new treatments for Alzheimer's disease due to their ability to penetrate the blood-brain barrier effectively .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and benzylsulfanyl group could play key roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1,3,4-thiadiazole: This compound shares the benzylsulfanyl and thiadiazole features but lacks the piperidine and acetamide groups.

    N-(1,2,5-thiadiazol-3-yl)piperidine: This compound contains the thiadiazole and piperidine rings but does not have the benzylsulfanyl group.

    2-(benzylsulfanyl)acetamide: This compound includes the benzylsulfanyl and acetamide groups but lacks the thiadiazole and piperidine rings.

Uniqueness

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to the combination of its structural features. The presence of the benzylsulfanyl group, thiadiazole ring, piperidine ring, and acetamide linkage provides a distinct chemical profile that can be leveraged for various applications in research and industry.

Biological Activity

The compound 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4S2C_{16}H_{20}N_{4}S_{2}, and its IUPAC name reflects its complex structure involving a benzyl sulfanyl group and a thiadiazole moiety.

Structural Characteristics

PropertyValue
Molecular Weight336.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsThiadiazole, amide, sulfide

Pharmacological Properties

Research indicates that compounds containing thiadiazole and sulfanyl groups exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit bacterial growth and possess antifungal properties. For example, derivatives similar to the target compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
  • Anticonvulsant Effects : Compounds with a piperidine structure are often explored for their potential anticonvulsant properties. The presence of the thiadiazole moiety may enhance this activity through modulation of neurotransmitter systems .
  • Anxiolytic Properties : Similar compounds have been investigated for their anxiolytic effects in animal models, suggesting that the target compound may also exhibit such properties .

The biological activity of this compound is believed to involve:

  • Interaction with Neurotransmitter Receptors : The piperidine ring is known to interact with various neurotransmitter receptors, potentially influencing GABAergic and glutamatergic signaling pathways .
  • Inhibition of Enzymatic Activity : Thiadiazole derivatives can act as enzyme inhibitors, particularly in metabolic pathways related to microbial resistance .

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against E. coli and Pseudomonas aeruginosa .
  • Neuropharmacological Assessment : In a rodent model, a related compound was tested for anticonvulsant activity using the maximal electroshock seizure test. Results showed a dose-dependent reduction in seizure duration, suggesting potential therapeutic applications for seizure disorders .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the benzyl sulfanyl group can significantly affect the biological activity of thiadiazole derivatives. This insight helps in designing more potent analogs with improved efficacy .

Q & A

Basic Research Questions

Q. What are the key steps and considerations in synthesizing 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including thioether bond formation and piperidine-thiadiazol coupling. Critical parameters include:

  • Temperature control : Reactions often proceed at reflux (e.g., 80–110°C) to ensure completion without side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while dichloromethane is used for acid-sensitive steps .
  • Reaction time : Intermediate steps (e.g., amide coupling) require 6–24 hours, monitored via TLC or HPLC .
    • Validation : Purity (>95%) is confirmed via LC-MS and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., benzylsulfanyl and thiadiazol peaks at δ 3.5–4.5 ppm and δ 150–160 ppm, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 403.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–H absence confirms thioether formation) .

Q. How can researchers ensure the compound’s stability under experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C for most batches) .
  • Photostability : Store in amber vials under inert gas (N₂/Ar) to prevent light-induced thiadiazol ring degradation .
  • Solution stability : Use aprotic solvents (e.g., DMSO) for long-term storage; avoid aqueous buffers at extreme pH .

Advanced Research Questions

Q. What methodological approaches optimize reaction yields in synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design identified DMF as optimal for amide coupling (yield increase from 65% to 89%) .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve selectivity in piperidine-thiadiazol coupling .
  • In-line analytics : Real-time FTIR monitors reaction progress, reducing over-reaction risks .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinase ATP-binding pockets). Docking scores (ΔG < -8 kcal/mol suggest strong binding) guide target prioritization .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100-ns trajectories, identifying key residues (e.g., hydrophobic interactions with piperidine) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict ADMET properties .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR with X-ray crystallography (e.g., C–S bond length discrepancies resolved via single-crystal XRD) .
  • Isotopic labeling : ¹⁵N-labeled analogs clarify ambiguous thiadiazol nitrogen signals in crowded NMR regions .
  • DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to confirm functional groups .

Q. How to design experiments for investigating the compound’s mechanism of action?

  • Methodological Answer :

  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) in cell lysates .
  • Pathway analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., MAPK pathway inhibition) .
  • Mutagenesis studies : Engineer resistant mutations in target proteins (e.g., kinase gatekeeper mutations) to validate specificity .

Q. What challenges arise in analyzing the compound’s reactivity, and how are they addressed?

  • Methodological Answer :

  • Thioether oxidation : Monitor via HPLC-MS; antioxidants (e.g., BHT) prevent sulfoxide formation during storage .
  • Amide hydrolysis : Use pH-stat titration in aqueous buffers to quantify degradation rates; stabilize with non-aqueous formulations .
  • Heterocycle ring-opening : Conduct kinetic studies under varying pH/temperature to identify degradation pathways .

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